molecular formula C9H8BrFO2 B13435594 4'-Bromo-3'-fluoro-2'-methoxyacetophenone

4'-Bromo-3'-fluoro-2'-methoxyacetophenone

Cat. No.: B13435594
M. Wt: 247.06 g/mol
InChI Key: BTYMZTRSBNFENF-UHFFFAOYSA-N
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Description

4'-Bromo-3'-fluoro-2'-methoxyacetophenone is a high-value, multifunctional aromatic ketone designed for advanced research and development applications. This compound integrates three distinct substituents—bromo, fluoro, and methoxy—onto the acetophenone core, making it a versatile and privileged scaffold in medicinal chemistry and organic synthesis . Its primary research value lies in its application as a key synthetic intermediate for the construction of complex organic molecules, particularly in the discovery and development of Active Pharmaceutical Ingredients (APIs) . The presence of both bromo and fluoro halogens provides orthogonal reactivity for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Grignard reactions, enabling rapid diversification of chemical space . Simultaneously, the methoxy group can influence electronic properties and serve as a hydrogen bond acceptor, potentially contributing to a compound's binding affinity and pharmacokinetic profile. Researchers utilize this compound as a critical precursor in the synthesis of chalcone derivatives, which are prominent scaffolds investigated for their diverse biological activities . Furthermore, fluorinated acetophenones of this class are integral in the preparation of more complex heterocycles, including pyrazole derivatives like celecoxib analogs, through well-established condensation pathways with hydrazines . The specific substitution pattern on the benzene ring is strategically designed to facilitate structure-activity relationship (SAR) studies and to optimize lead compounds in drug discovery pipelines for targets such as enzyme inhibitors . This product is supplied with a guaranteed high purity level (typically ≥98%) to ensure consistency and reliability in sensitive synthetic sequences . It is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

1-(4-bromo-3-fluoro-2-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8BrFO2/c1-5(12)6-3-4-7(10)8(11)9(6)13-2/h3-4H,1-2H3

InChI Key

BTYMZTRSBNFENF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)Br)F)OC

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 3 Fluoro 2 Methoxyacetophenone

Established Routes and Precursors

Established synthetic routes to 4'-Bromo-3'-fluoro-2'-methoxyacetophenone rely on fundamental organic reactions, including Friedel-Crafts acylation and electrophilic halogenation. The order of these reaction steps is critical and is governed by the directing effects of the substituents already present on the aromatic ring.

Friedel-Crafts Acylation Approaches to the Acetophenone (B1666503) Core

The introduction of the acetyl group onto the aromatic ring is a key step in the synthesis of acetophenones and is commonly achieved through the Friedel-Crafts acylation. acs.orgquora.commasterorganicchemistry.com This reaction involves the treatment of an aromatic compound with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). masterorganicchemistry.comorgsyn.org

For the synthesis of this compound, a plausible precursor for the Friedel-Crafts acylation would be 2-bromo-1-fluoro-3-methoxybenzene. The acylation of this precursor would ideally place the acetyl group at the position para to the methoxy (B1213986) group and ortho to the bromine atom, guided by the directing effects of the existing substituents. The methoxy group is a strong activating group and an ortho-, para-director, while the halogens (bromo and fluoro) are deactivating but also ortho-, para-directing. libretexts.orglibretexts.orgyoutube.com The directing influence of the methoxy group is generally stronger, which would favor acylation at the 4-position.

Table 1: Key Parameters for Friedel-Crafts Acylation

ParameterTypical Conditions
Acylating Agent Acetyl chloride, Acetic anhydride
Catalyst Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃)
Solvent Dichloromethane, Carbon disulfide
Temperature 0 °C to room temperature

It is important to note that Friedel-Crafts acylations can be limited by the presence of strongly deactivating groups on the aromatic ring. masterorganicchemistry.com However, the combined effect of a methoxy group and two halogens should still allow the reaction to proceed, although potentially requiring optimized conditions. nih.gov

Regioselective Halogenation Strategies

The introduction of bromine and fluorine atoms onto the aromatic ring at specific positions is a critical aspect of the synthesis. This is typically achieved through electrophilic aromatic substitution reactions. The regioselectivity of these reactions is dictated by the electronic properties and steric hindrance of the substituents already on the ring. libretexts.orglibretexts.org

Electrophilic bromination is a common method for introducing a bromine atom onto an aromatic ring. A typical procedure involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). orgsyn.org Alternatively, N-bromosuccinimide (NBS) can be used as a milder source of electrophilic bromine. researchgate.net

In a potential synthetic route starting from 3'-fluoro-2'-methoxyacetophenone, the directing effects of the existing groups would determine the position of bromination. The methoxy group is an ortho-, para-director, and the acetyl group is a meta-director. libretexts.orglibretexts.org The fluorine atom is also an ortho-, para-director. The interplay of these directing effects would likely lead to bromination at the 4'-position, which is para to the methoxy group and meta to the acetyl group.

Table 2: Common Reagents for Electrophilic Bromination

ReagentCatalyst/Conditions
Bromine (Br₂)Iron(III) bromide (FeBr₃)
N-Bromosuccinimide (NBS)Acid catalyst or light

Introducing a fluorine atom onto an aromatic ring can be more challenging than bromination. Direct fluorination with F₂ gas is highly reactive and often non-selective. Modern electrophilic fluorinating reagents have been developed to overcome these challenges. researchgate.net One of the most widely used reagents is Selectfluor® (F-TEDA-BF₄), which is a source of electrophilic fluorine and allows for milder and more selective fluorinations. nih.govorganic-chemistry.org

A possible synthetic strategy could involve the fluorination of 4'-bromo-2'-methoxyacetophenone. In this case, the methoxy group would direct the incoming fluorine atom to the ortho and para positions, while the bromine atom would also direct ortho and para. The acetyl group would direct meta. The position of fluorination would depend on the relative strengths of these directing effects and steric factors. Fluorination at the 3'-position would be ortho to the methoxy group and meta to the acetyl group.

Table 3: Electrophilic Fluorinating Reagents

Reagent NameChemical Name
Selectfluor®1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)

Methoxy Group Introduction Techniques

The methoxy group is typically introduced onto the aromatic ring via nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as a phenol, or by other methods starting from an appropriate aniline (B41778) derivative. For instance, the synthesis of 3-fluoro-6-methoxyquinoline (B1245202) has been achieved starting from p-anisidine. researchgate.net In the context of synthesizing this compound, it is likely that a precursor already containing the methoxy group, such as a substituted anisole, would be used as the starting material for subsequent acylation and halogenation steps. prepchem.com The synthesis of precursors like 2-bromo-1-fluoro-3-methoxybenzene is a key consideration. myskinrecipes.combldpharm.com

Novel and Optimized Synthetic Pathways

While traditional methods provide a foundation for the synthesis of this compound, ongoing research in organic synthesis aims to develop more efficient, selective, and environmentally friendly methodologies.

Potential areas for optimization and novel approaches include:

Catalyst Development: The use of more efficient and recyclable Lewis acid catalysts for Friedel-Crafts acylation could improve the sustainability of the process. nih.gov

One-Pot Procedures: Combining multiple reaction steps into a single pot without isolating intermediates can significantly improve efficiency and reduce waste. A one-pot halogenation-acylation sequence could be a potential avenue for exploration.

Flow Chemistry: Performing reactions in a continuous flow system can offer better control over reaction parameters, leading to improved yields and selectivity, as well as enhanced safety for highly reactive processes.

C-H Activation: Direct C-H functionalization is a rapidly developing area of research that could offer a more atom-economical approach to introducing the acetyl or halogen groups, bypassing the need for pre-functionalized starting materials. nih.gov

While specific novel pathways for this compound are not yet established in the literature, the application of these modern synthetic principles holds promise for the development of optimized and innovative routes to this and other polysubstituted aromatic compounds.

Development of Efficient Multi-step Syntheses

The synthesis of this compound is a multi-step process that hinges on the controlled introduction of substituents onto the benzene (B151609) ring. While specific literature detailing a complete synthesis for this exact molecule is not prevalent, a plausible and efficient pathway can be constructed based on established synthetic transformations for analogous compounds. The primary strategy involves the synthesis of a key intermediate, 1-bromo-2-fluoro-3-methoxybenzene, followed by a Friedel-Crafts acylation to introduce the acetyl group.

A hypothetical, yet chemically sound, synthetic route could commence from a commercially available precursor like 2-fluoroanisole (B128887). The sequence of reactions must be meticulously planned to ensure the correct placement of the bromine and acetyl groups, guided by the directing effects of the substituents already present on the aromatic ring.

Proposed Synthetic Pathway:

Bromination of 2-Fluoroanisole: The synthesis would likely begin with the electrophilic bromination of 2-fluoroanisole. The methoxy group (-OCH₃) is a strong activating, ortho-, para-director, while the fluorine (-F) is a deactivating, ortho-, para-director. The powerful directing effect of the methoxy group would preferentially guide the incoming bromine atom to the position para to it (position 4), yielding 4-bromo-2-fluoroanisole.

Ortho-Hydroxylation/Methoxylation: Introducing the final methoxy group at the 2'-position of the target molecule (or position 3 of the intermediate) is the most challenging step. This could potentially be achieved through a directed ortho-metalation followed by reaction with an oxygen electrophile, or through a more complex sequence involving nitration, reduction to an amine, diazotization, and subsequent functionalization.

Friedel-Crafts Acylation: With the precursor 1-bromo-2-fluoro-3-methoxybenzene in hand, the final step would be a Friedel-Crafts acylation. nih.govorgsyn.org Using acetyl chloride or acetic anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃), the acetyl group (–COCH₃) is introduced. orgsyn.org The position of acylation is directed by the existing substituents. The methoxy group at position 3 is the most activating, and its para position is blocked by bromine. The acylation would therefore be directed to one of its ortho positions (position 2 or 6 on the intermediate ring, which corresponds to the desired 2' position on the final acetophenone). Steric hindrance from the adjacent fluorine and bromine atoms would influence the reaction's success and yield.

The following table outlines the proposed multi-step synthesis.

StepTransformationTypical Reagents and ConditionsIntermediate/Product
1Electrophilic BrominationBr₂, FeBr₃ or NBS in a suitable solvent (e.g., CCl₄, CH₃COOH)4-Bromo-2-fluoroanisole
2Directed Ortho-Metalation & Methoxylationi) Strong base (e.g., n-BuLi, LDA) at low temp. ii) Methoxylating agent (e.g., dimethyl sulfate)1-Bromo-2-fluoro-3-methoxybenzene
3Friedel-Crafts AcylationCH₃COCl or (CH₃CO)₂O, AlCl₃ in a non-polar solvent (e.g., CS₂, CH₂Cl₂)This compound

Chemo- and Regioselective Control in Substitution Reactions

Achieving the desired substitution pattern on the aromatic ring of this compound is fundamentally a challenge of chemo- and regioselective control. mdpi.com The outcome of each synthetic step is dictated by the electronic and steric properties of the substituents present on the ring.

Directing Effects: The synthesis relies on the predictable directing effects of the functional groups:

Methoxy Group (-OCH₃): Strongly activating and ortho-, para-directing.

Fluorine Atom (-F): Deactivating due to its electronegativity but ortho-, para-directing due to resonance.

Bromine Atom (-Br): Deactivating but ortho-, para-directing.

In the proposed synthesis, the regioselectivity of the initial bromination of 2-fluoroanisole is controlled by the dominant activating effect of the methoxy group, directing the bromine to the para position.

Regioselectivity in Friedel-Crafts Acylation: The final acylation step is the most critical juncture for regiochemical control. When acylating the 1-bromo-2-fluoro-3-methoxybenzene intermediate, the acetyl group will be directed primarily by the most activating group, which is the methoxy group at position 3. The position para to the methoxy group is blocked by the bromine atom. Therefore, the reaction is directed to the ortho positions. Of the two ortho positions, one is sterically hindered by the adjacent bromine atom. The other ortho position, which leads to the desired product, is adjacent to the fluorine atom. The precise outcome depends on a delicate balance between the strong directing power of the methoxy group and the steric hindrance imposed by the adjacent halogen atoms. Careful optimization of reaction conditions (catalyst, temperature, solvent) would be essential to maximize the yield of the desired regioisomer. nih.govfigshare.com

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. mdpi.com Several green chemistry principles can be applied to the synthesis of acetophenones, potentially reducing waste and avoiding hazardous materials.

Alternative Catalysts: Traditional Friedel-Crafts acylation often uses stoichiometric amounts of AlCl₃, which generates significant acidic waste. Greener alternatives include using catalytic amounts of solid acid catalysts like zeolites or metal triflates, which can often be recovered and reused.

Solvent-Free and Alternative Solvent Conditions: Reactions can sometimes be run under solvent-free conditions, for example, using mechanochemical grinding, which drastically reduces solvent waste. mdpi.com Alternatively, hazardous solvents like carbon disulfide or chlorinated hydrocarbons can be replaced with greener options like ionic liquids or supercritical fluids.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions with reduced side products. mdpi.com This technique could be applied to steps like bromination or the final acylation.

Alternative Oxidation Routes: An alternative green strategy for synthesizing acetophenones involves the direct oxidation of the corresponding ethylbenzene (B125841) derivative. researchgate.net A hypothetical green route could involve the synthesis of 1-bromo-2-fluoro-3-methoxy-4-ethylbenzene followed by its selective oxidation to the ketone using a green oxidant like molecular oxygen and a suitable catalyst.

The following table summarizes potential green alternatives for the synthesis.

Reaction StepConventional MethodPotential Green Alternative
BrominationBr₂ with Lewis AcidN-Bromosuccinimide (NBS) with a catalytic acid; reaction in an ionic liquid.
Friedel-Crafts AcylationStoichiometric AlCl₃ in CS₂Catalytic solid acids (e.g., zeolites); microwave-assisted reaction.
Overall ProcessMulti-step synthesis with solvent-based workupsSolvent-free mechanochemical methods; continuous flow reactor synthesis. rsc.org

Enzymatic and Biocatalytic Approaches

While the synthesis of the acetophenone backbone is a core focus, biocatalytic methods are highly relevant for subsequent transformations, particularly the stereoselective reduction of the ketone group. The microbial reduction of ketones to produce chiral alcohols is a well-established and powerful tool in green chemistry.

Historically, this transformation was often carried out using baker's yeast. However, in recent years, a vast number of isolated ketoreductase (KRED) enzymes have become available, making yeast-based reductions largely obsolete. nih.govacs.orgx-mol.com These enzymes offer superior performance in terms of substrate scope and selectivity.

Asymmetric Reduction of the Ketone: this compound is an ideal candidate for enzymatic reduction. KREDs can reduce the prochiral ketone to the corresponding secondary alcohol, (S)- or (R)-1-(4-bromo-3-fluoro-2-methoxyphenyl)ethanol, with very high enantiomeric excess (>99%). This approach is highly valuable as it provides direct access to enantiomerically pure chiral building blocks for pharmaceuticals and other fine chemicals.

Novel Biocatalytic Methods: Research continues to expand the toolkit of biocatalysis. For instance, novel photoenzymatic methods have been developed that allow flavin-dependent ene-reductases, which are typically inactive towards carbonyls, to reduce aromatic ketones in the presence of photoredox catalysts. princeton.edu This method proceeds through a distinct ketyl radical mechanism, opening up new non-natural reaction pathways within an enzyme's active site.

The table below details potential biocatalytic approaches for transforming the target compound.

Biocatalyst TypeReactionProductKey Advantages
Ketoreductases (KREDs)Asymmetric reduction of ketone(S)- or (R)-1-(4-bromo-3-fluoro-2-methoxyphenyl)ethanolHigh stereoselectivity, mild reaction conditions, environmentally friendly. nih.govacs.org
Whole-cell biocatalysts (e.g., engineered E. coli)Asymmetric reduction of ketone(S)- or (R)-1-(4-bromo-3-fluoro-2-methoxyphenyl)ethanolNo need for cofactor regeneration systems; robust and cost-effective.
Photoenzymatic Systems (e.g., EREDs + photoredox catalyst)Radical-mediated reduction of ketone1-(4-Bromo-3-fluoro-2-methoxyphenyl)ethanolAccess to novel, non-natural enzymatic reactivity. princeton.edu

Reactivity and Mechanistic Investigations of 4 Bromo 3 Fluoro 2 Methoxyacetophenone

Electrophilic Aromatic Substitution Reactions on the Halogenated Acetophenone (B1666503) Ring

The reactivity of the aromatic ring in 4'-Bromo-3'-fluoro-2'-methoxyacetophenone towards electrophilic aromatic substitution (EAS) is dictated by the directing and activating or deactivating effects of its four substituents: the acetyl, methoxy (B1213986), fluorine, and bromine groups.

Directing Effects : The methoxy (-OCH₃) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.com The fluorine and bromine atoms are deactivating but also ortho, para-directing. wikipedia.orgyoutube.com Conversely, the acetyl group (-COCH₃) is a meta-director and is strongly deactivating. wikipedia.org

The positions on the aromatic ring are numbered as follows: C-1' (bearing the acetyl group), C-2' (methoxy), C-3' (fluoro), C-4' (bromo), C-5', and C-6'. The potential sites for substitution are C-5' and C-6'.

The powerful ortho, para-directing influence of the C-2' methoxy group would direct an incoming electrophile to the C-6' position (ortho) and the C-5' position (para is blocked).

The C-3' fluoro group, also an ortho, para-director, would direct to the C-5' position (ortho) and C-1' position (para is blocked).

The C-4' bromo group, another ortho, para-director, would direct to the C-5' position (ortho).

The C-1' acetyl group, a meta-director, would direct to the C-5' position.

Considering these combined influences, the C-5' position is the most likely site for electrophilic attack. It is favored by the directing effects of the fluoro, bromo, and acetyl groups, and is not sterically hindered. The C-6' position is activated by the methoxy group but may be subject to some steric hindrance from the adjacent methoxy and acetyl groups. Therefore, substitution is predicted to occur predominantly at the C-5' position. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃). minia.edu.eg

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the C-4' position can potentially be replaced via a nucleophilic aromatic substitution (SNAr) reaction. The success of SNAr reactions typically depends on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

In this compound, the acetyl group is a strong electron-withdrawing group and is positioned para to the bromine atom, which should facilitate the reaction. iscnagpur.ac.in The fluorine atom at the C-3' position also contributes to the activation of the ring for nucleophilic attack through its inductive electron-withdrawing effect. nih.gov However, the methoxy group at the C-2' position is electron-donating by resonance, which could partially counteract the activating effects of the other groups.

Transformations of the Carbonyl Moiety

The acetyl group's carbonyl moiety is a hub of reactivity, allowing for a variety of transformations including oxidation, reduction, and condensation reactions.

Oxidation Reactions of the Acetophenone Carbonyl

The acetyl group can undergo oxidation through several pathways. One of the most notable is the Baeyer-Villiger oxidation, which converts ketones to esters using peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgwikipedia.orgthermofisher.com In this reaction, there is a preferential migration of the group best able to stabilize a positive charge. For acetophenones, the aryl group is more likely to migrate than the methyl group. This would convert this compound into 4-bromo-3-fluoro-2-methoxyphenyl acetate. thermofisher.comnih.gov

Alternatively, strong oxidizing agents such as chromic acid or potassium permanganate under harsh conditions can lead to oxidative cleavage of the acetyl group, yielding the corresponding benzoic acid derivative, 4-bromo-3-fluoro-2-methoxybenzoic acid. sphinxsai.comechemi.com The methyl group of the acetophenone can also be selectively oxidized to an aldehyde functionality using selenium dioxide, which would yield the corresponding arylglyoxal. oup.com

Table 1: Potential Oxidation Reactions

Reaction Type Reagent(s) Predicted Product
Baeyer-Villiger m-CPBA 4-Bromo-3-fluoro-2-methoxyphenyl acetate
Oxidative Cleavage H₂CrO₄, Heat 4-Bromo-3-fluoro-2-methoxybenzoic acid

Reduction Reactions of the Acetophenone Carbonyl

The carbonyl group is readily reduced to a secondary alcohol or completely to a methylene group.

Reduction to Alcohol : Using mild reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), the ketone can be selectively reduced to the corresponding secondary alcohol, 1-(4'-Bromo-3'-fluoro-2'-methoxyphenyl)ethanol.

Reduction to Methylene : For complete reduction to a methylene (-CH₂-) group, harsher conditions are required. The Wolff-Kishner reduction (hydrazine, strong base, high temperature) or the Clemmensen reduction (zinc-mercury amalgam in concentrated HCl) would convert the acetyl group to an ethyl group, yielding 1-bromo-2-fluoro-4-ethyl-3-methoxybenzene.

Table 2: Common Reduction Reactions

Reaction Type Reagent(s) Predicted Product
Carbonyl Reduction NaBH₄ or LiAlH₄ 1-(4'-Bromo-3'-fluoro-2'-methoxyphenyl)ethanol
Clemmensen Reduction Zn(Hg), HCl 1-Bromo-2-fluoro-4-ethyl-3-methoxybenzene

Condensation Reactions (e.g., Claisen-Schmidt Aldol (B89426) Condensation for Chalcone (B49325) Synthesis)

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens to form a chalcone (an α,β-unsaturated ketone). ugm.ac.idwikipedia.org this compound can serve as the ketone component in this reaction.

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. pharmascholars.com The base abstracts an α-hydrogen from the methyl group of the acetophenone to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields the chalcone. The presence of the ortho-methoxy group may sterically hinder the reaction to some extent, potentially requiring longer reaction times or stronger conditions compared to unhindered acetophenones. researchgate.net

Table 3: Example Claisen-Schmidt Condensation

Reactant 1 Reactant 2 (Example) Base/Catalyst Solvent Product Type
This compound Benzaldehyde NaOH or KOH Ethanol (B145695) Chalcone

Transition Metal-Catalyzed Coupling Reactions

The carbon-bromine bond at the C-4' position is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. Palladium-based catalysts are most commonly employed for these transformations.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron compound (boronic acid or boronic ester) in the presence of a palladium catalyst and a base to form a biaryl structure. tcichemicals.commdpi.com Reacting this compound with a substituted phenylboronic acid would yield a substituted biphenyl derivative. The steric hindrance from the ortho-methoxy group could influence the efficiency of the coupling. nih.gov

Sonogashira Coupling : This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an aryl-alkyne. organic-chemistry.orgnih.gov

Heck Coupling : The Heck reaction would couple the aryl bromide with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. This would produce a secondary or tertiary arylamine derivative.

Table 4: Key Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System (Typical) Bond Formed Product Class
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄, Base (e.g., Na₂CO₃) C-C Biaryl ketone
Sonogashira Terminal alkyne PdCl₂(PPh₃)₂, CuI, Amine Base C-C Aryl-alkyne
Buchwald-Hartwig Amine (R₂NH) Pd catalyst, Ligand, Base C-N N-Aryl amine

Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the reactivity and mechanistic investigations of this compound for the requested coupling reactions or functional group interconversions.

The instructions for this article require a strict adherence to an outline focused exclusively on this compound, including detailed research findings and data tables for specific reactions. The search results did not yield any studies, experimental data, or mechanistic investigations for this particular compound undergoing Suzuki-Miyaura coupling, palladium-catalyzed amination, Heck, Sonogashira, or Negishi reactions.

Furthermore, no specific studies on the functional group interconversions or derivatization of this compound were found. While literature exists for similar compounds, such as other substituted bromoacetophenones, the strict requirement to focus solely on this compound prevents the inclusion of this related but distinct information.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific content as the necessary research data for this compound is not present in the available search results.

Derivatization and Analog Synthesis Utilizing 4 Bromo 3 Fluoro 2 Methoxyacetophenone As a Precursor

Synthesis of Chalcone (B49325) Derivatives

The synthesis of chalcones, which are α,β-unsaturated ketones, is a prominent application of acetophenone (B1666503) derivatives. 4'-Bromo-3'-fluoro-2'-methoxyacetophenone serves as a key starting material in this context, typically through the Claisen-Schmidt condensation reaction. This reaction involves the base- or acid-catalyzed aldol (B89426) condensation of the acetophenone with an appropriate aromatic aldehyde.

The general mechanism under basic conditions begins with the deprotonation of the α-carbon of the acetophenone to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The subsequent dehydration of the resulting aldol adduct yields the chalcone. A variety of bases, including sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and lithium hydroxide (LiOH), can be employed to catalyze the reaction. nih.gov

Detailed research findings indicate that the choice of solvent and base can significantly influence reaction yields. For instance, studies on similar fluorinated acetophenones have shown that using methanol (B129727) as a solvent with LiOH can lead to excellent yields. nih.gov The reaction involves condensing this compound with various substituted benzaldehydes to produce a library of chalcone derivatives. These derivatives are precursors for flavonoids and isoflavonoids and are investigated for a wide range of biological activities. nih.govresearchgate.net

Below is an interactive data table illustrating the synthesis of representative chalcone derivatives from this compound.

PrecursorAldehydeCatalystResulting Chalcone Derivative
This compoundBenzaldehydeNaOH/EtOH(E)-1-(4-bromo-3-fluoro-2-methoxyphenyl)-3-phenylprop-2-en-1-one
This compound4-ChlorobenzaldehydeKOH/MeOH(E)-1-(4-bromo-3-fluoro-2-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one
This compound4-MethoxybenzaldehydeLiOH/MeOH(E)-1-(4-bromo-3-fluoro-2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
This compound3-NitrobenzaldehydeH₂SO₄/EtOH(E)-1-(4-bromo-3-fluoro-2-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Preparation of Carbazoles and Related Heterocycles

While direct cyclization of this compound to form carbazoles is not a standard route, it serves as a precursor for intermediates that can be used to synthesize various heterocyclic compounds. The reactivity of the α-carbon and the carbonyl group, as well as the potential for substitution on the aromatic ring, allows for the construction of rings like thiazoles, pyrazines, and others.

One common strategy involves the initial conversion of the acetophenone to an α-haloketone, such as 2,4'-dibromo-3'-fluoro-2'-methoxyacetophenone. This intermediate can then react with a variety of nucleophiles to form heterocyclic rings. For example, reaction with thiourea (B124793) in ethanol (B145695) is a well-established method for synthesizing aminothiazole derivatives. ossila.com Similarly, condensation with ortho-phenylenediamines can yield pyrazine (B50134) derivatives. ossila.com

The chalcones synthesized in the previous section are also valuable intermediates for heterocyclic synthesis. For example, the reaction of a chalcone derivative with hydrazine (B178648) can lead to the formation of pyrazole (B372694) derivatives, a class of compounds with significant pharmaceutical applications. ossila.com

Construction of Complex Organic Molecules through Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient route to complex molecules. nih.gov this compound is a suitable substrate for several MCRs due to its reactive ketone functionality.

One of the most relevant MCRs for this precursor is the Mannich reaction. ossila.com In this reaction, the acetophenone, a non-enolizable aldehyde (such as formaldehyde), and a primary or secondary amine react to form a β-amino-carbonyl compound, commonly known as a Mannich base. These products are valuable synthetic intermediates and have applications in medicinal chemistry.

The general scheme for the Mannich reaction involving this compound is presented below:

KetoneAldehydeAmineProduct (Mannich Base)
This compoundFormaldehydeDimethylamine1-(4-Bromo-3-fluoro-2-methoxyphenyl)-3-(dimethylamino)propan-1-one
This compoundFormaldehydePiperidine1-(4-Bromo-3-fluoro-2-methoxyphenyl)-3-(piperidin-1-yl)propan-1-one
This compoundFormaldehydeAniline (B41778)1-(4-Bromo-3-fluoro-2-methoxyphenyl)-3-(phenylamino)propan-1-one

The efficiency and atom economy of MCRs make them powerful tools in modern organic synthesis for generating molecular diversity. acsgcipr.org

Design and Synthesis of Substituted Analogues for Structure-Reactivity Relationship Studies

The synthesis of analogues of this compound is crucial for conducting structure-reactivity relationship (SRR) studies. By systematically modifying the substituents on the aromatic ring, researchers can investigate how these changes influence the molecule's chemical reactivity and potential biological activity.

The electronic properties of the substituents on the acetophenone ring play a critical role. The acetyl group is electron-withdrawing, which deactivates the ring towards electrophilic substitution. The fluorine and bromine atoms are also deactivating due to their inductive electron-withdrawing effects. Conversely, the methoxy (B1213986) group is an electron-donating group. This interplay of electronic effects governs the reactivity of the carbonyl group in condensation reactions and the susceptibility of the aromatic ring to nucleophilic substitution. chemicalbook.com

For SRR studies, a series of analogues can be synthesized. For example, the bromine atom could be replaced with other halogens (Cl, I) or a methyl group to probe the effect of the leaving group ability and steric hindrance. The methoxy group could be altered to an ethoxy or benzyloxy group to investigate the impact of larger alkoxy substituents.

The table below outlines potential analogues and the rationale for their synthesis in the context of SRR studies.

Analogue of this compoundRationale for Synthesis
4'-Chloro-3'-fluoro-2'-methoxyacetophenoneTo study the effect of changing the halogen on reactivity in substitution reactions.
3'-Fluoro-2'-methoxy-4'-methylacetophenoneTo replace the bromo leaving group with a non-halogen substituent.
4'-Bromo-2'-ethoxy-3'-fluoroacetophenoneTo investigate the steric and electronic effects of a larger alkoxy group.
4'-Bromo-2',3'-difluoroacetophenoneTo study the impact of replacing the electron-donating methoxy group with an electron-withdrawing fluorine atom.

By synthesizing these and other analogues and evaluating their performance in specific reactions, a comprehensive understanding of the structure-reactivity landscape can be developed.

Advanced Characterization Techniques and Spectroscopic Analysis in Research Contexts

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Product Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4'-Bromo-3'-fluoro-2'-methoxyacetophenone, both ¹H and ¹³C NMR would provide a complete picture of the atomic connectivity.

In the ¹H NMR spectrum, the aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The proton ortho to the bromine would likely appear as a doublet, while the proton between the fluorine and methoxy (B1213986) groups would be a doublet of doublets. The methoxy and acetyl methyl protons would each appear as singlets, with their chemical shifts influenced by the electronic environment. For instance, in the related compound 3-Fluoro-4-methoxyacetophenone, the acetyl methyl protons appear at approximately 2.55 ppm, and the methoxy protons are found at around 3.96 ppm. chemicalbook.com Similarly, for 2-Bromo-4'-methoxyacetophenone, the methoxy protons are observed at 3.88 ppm. chemicalbook.com

The ¹³C NMR spectrum would show distinct signals for each carbon atom in this compound. The carbonyl carbon would have a characteristic downfield shift, typically in the range of 190-200 ppm. The aromatic carbons would show complex splitting patterns in the proton-coupled spectrum due to C-F coupling. The carbon bearing the fluorine atom would exhibit a large one-bond coupling constant (¹JCF), while other aromatic carbons would show smaller two- or three-bond couplings. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy group and the electron-withdrawing bromine and acetyl groups. For comparison, the carbonyl carbon in 4-Methoxyacetophenone appears at 196.8 ppm. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for Related Acetophenone (B1666503) Derivatives

Compound Functional Group Chemical Shift (ppm)
3-Fluoro-4-methoxyacetophenone chemicalbook.com Acetyl (CH₃) 2.552
Methoxy (OCH₃) 3.956
Aromatic (H) 7.000, 7.687, 7.737
2-Bromo-4'-methoxyacetophenone chemicalbook.com Acetyl (CH₂) 4.402
Methoxy (OCH₃) 3.880
Aromatic (H) 6.957, 7.966

This table is interactive. You can sort and filter the data.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, the molecular ion peak would confirm its molecular weight. The presence of bromine would be readily identifiable from the isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2).

The fragmentation of acetophenones in the mass spectrometer is well-characterized and typically involves α-cleavage, the breaking of the bond between the carbonyl group and the aromatic ring. libretexts.org For this compound, this would lead to the formation of a characteristic acylium ion. Other significant fragmentation pathways would include the loss of a methyl group from the methoxy or acetyl group, and the loss of a bromine atom. libretexts.org The fragmentation pattern of butyrophenone, a related ketone, shows characteristic fragments resulting from α-cleavage and McLafferty rearrangement. nih.gov Tandem mass spectrometry (MS/MS) could be employed to further investigate the fragmentation pathways by isolating a specific ion and inducing further fragmentation. nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Description
[M]+• Molecular ion
[M-CH₃]+ Loss of a methyl group
[M-Br]+ Loss of a bromine atom
[CH₃CO]+ Acylium ion from α-cleavage

This table is interactive. You can sort and filter the data.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in Reaction Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. uni-siegen.decardiff.ac.uk These techniques are particularly useful for identifying functional groups and for monitoring the progress of chemical reactions.

In the IR spectrum of this compound, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration would be expected in the region of 1680-1700 cm⁻¹. The exact position of this band is influenced by the electronic effects of the substituents on the aromatic ring. The spectrum would also show characteristic bands for C-H stretching of the aromatic ring and the methyl groups, C-O stretching of the methoxy group, and C-F and C-Br stretching vibrations. A study on 4-chloro-2-bromoacetophenone provides a reference for the vibrational frequencies of halogenated acetophenones. nih.gov

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. cardiff.ac.uk The symmetric stretching of the aromatic ring would likely give a strong signal in the Raman spectrum. By monitoring the appearance or disappearance of characteristic vibrational bands, IR and Raman spectroscopy can be used to follow the course of reactions involving this compound.

Table 3: Expected Characteristic Infrared Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100-3000
Aliphatic C-H Stretch 3000-2850
Carbonyl (C=O) Stretch 1700-1680
Aromatic C=C Stretch 1600-1450
C-O Stretch 1275-1200
C-F Stretch 1250-1000
C-Br Stretch 690-515

This table is interactive. You can sort and filter the data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. youtube.com The UV-Vis spectrum of an acetophenone derivative typically shows two main absorption bands corresponding to π→π* and n→π* transitions. studyraid.commasterorganicchemistry.com

For this compound, the π→π* transition, associated with the conjugated system of the benzene (B151609) ring and the carbonyl group, would result in a strong absorption band at a shorter wavelength (around 250 nm). studyraid.com The n→π* transition, involving the non-bonding electrons of the carbonyl oxygen, would give a weaker absorption band at a longer wavelength (around 300 nm). masterorganicchemistry.com The positions and intensities of these bands are influenced by the substituents on the aromatic ring. The methoxy group, being an auxochrome, is expected to cause a bathochromic (red) shift of the π→π* band. The effect of the halogen substituents is more complex and can involve both electronic and steric effects. mun.cascholaris.ca

Table 4: Typical UV-Vis Absorption Maxima for Acetophenone Derivatives

Compound Transition λmax (nm)
Acetophenone studyraid.com π→π* ~245-250
n→π* ~320

This table is interactive. You can sort and filter the data.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

For example, the crystal structure of a related compound, 4'-fluoro-2'-hydroxyacetophenone, reveals details about its molecular conformation and hydrogen bonding. nih.govresearchgate.net If a suitable single crystal of a derivative of this compound can be grown, X-ray diffraction analysis would provide precise information about the planarity of the molecule, the orientation of the substituents, and how the molecules pack in the solid state. This information is crucial for understanding the physical properties of the compound and for designing new materials with specific properties.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with a good balance of accuracy and computational cost. Studies on related acetophenone (B1666503) derivatives frequently utilize DFT methods, such as B3LYP, combined with various basis sets (e.g., 6-311++G(d,p)), to model their behavior. researchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For a molecule with flexible groups like the methoxy (B1213986) and acetyl groups in 4'-Bromo-3'-fluoro-2'-methoxyacetophenone, conformational analysis is crucial. This involves exploring different rotational orientations (conformers) of these groups to identify the global minimum energy conformation.

The process typically involves:

Initial Structure Generation: Building an initial 3D model of the molecule.

Conformational Search: Systematically rotating the rotatable bonds (e.g., the C-O bond of the methoxy group and the C-C bond of the acetyl group) to generate various possible conformers.

Energy Minimization: Performing geometry optimization calculations for each conformer to find its lowest energy structure.

Relative Energy Comparison: Comparing the energies of the optimized conformers to identify the most stable one.

Table 1: Example of Conformational Energy Analysis for an Analogous Acetophenone Derivative (Note: This data is illustrative for a related compound and not specific to this compound)

ConformerDihedral Angle (C-C-O-C)Relative Energy (kcal/mol)
A2.5
B90°0.8
C180°0.0 (Most Stable)

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations provide valuable information on the electronic structure.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify regions that are rich or poor in electrons. Red-colored regions indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen and a positive potential around the hydrogen atoms. researchgate.net

Table 2: Example of Calculated Electronic Properties for a Related Aromatic Compound (Note: This data is illustrative for a related compound and not specific to this compound)

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating these frequencies for an optimized geometry, a theoretical spectrum can be generated. This theoretical spectrum is then compared with experimental data to aid in the assignment of specific vibrational modes (e.g., C=O stretching, C-H bending) to the observed spectral bands. nih.gov This comparison is a powerful tool for structural confirmation. The calculated frequencies are often scaled by a factor to correct for approximations in the computational method and to improve agreement with experimental values. nih.gov

Table 3: Example Comparison of Calculated and Experimental Vibrational Frequencies for an Analogous Acetophenone (Note: This data is illustrative for a related compound and not specific to this compound)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O Stretch16851670
C-F Stretch12501235
C-Br Stretch680675

Just as with vibrational spectra, quantum chemical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) of a molecule. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts are then compared to the experimentally obtained NMR spectrum. This comparison serves as a rigorous test of the computed molecular structure and can be invaluable for the definitive assignment of signals in complex spectra, helping to confirm the constitution and conformation of the molecule in solution. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in investigating the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain through experiments alone.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. The structure and energy of this transition state determine the reaction rate. Computational methods can be used to locate the transition state structure on the potential energy surface and calculate its energy. This information allows for the determination of the activation energy barrier for the reaction. By mapping out the entire reaction pathway, including reactants, transition states, intermediates, and products, chemists can gain a detailed understanding of the reaction mechanism. This is crucial for optimizing reaction conditions and designing new synthetic routes.

Activation Energy Calculations

Activation energy (Ea) is a critical parameter in chemical kinetics, representing the minimum energy required to initiate a chemical reaction. For this compound, activation energy calculations would be crucial for predicting its reactivity in various chemical transformations. Computational methods, particularly DFT, are frequently used to calculate the energy profile of a reaction, including the transition state energy, from which the activation energy can be determined.

Solvent Effects and Solvation Models in Reactivity Studies

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. For this compound, the polarity of the solvent would be a key factor influencing its reactivity. Computational chemistry accounts for solvent effects through various solvation models. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. researchgate.net This approach is effective in capturing the bulk electrostatic interactions between the solute and the solvent.

In the context of this compound, PCM calculations could predict how the dipole moment of the molecule interacts with solvents of varying polarity. For reactions involving charged intermediates or transition states, polar solvents would be expected to stabilize these species, thereby lowering the activation energy and accelerating the reaction rate. For example, in a nucleophilic addition to the carbonyl group, a polar solvent would stabilize the developing negative charge on the oxygen atom in the transition state. Explicit solvation models, where individual solvent molecules are included in the calculation, could provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, although at a higher computational cost.

Table 1: Illustrative Solvent Effects on Reactivity

SolventDielectric ConstantExpected Effect on Nucleophilic Addition Rate
n-Hexane1.88Slow
Dichloromethane8.93Moderate
Acetone20.7Fast
Water80.1Very Fast

This table illustrates the general trend of solvent polarity on reaction rates and is not based on experimental data for this compound.

Substituent Effects on Reactivity and Electronic Properties

Fluorine (at C3') : As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I). It has a weak resonance donating effect (+R) due to its lone pairs, but for halogens, the inductive effect typically dominates.

Bromine (at C4') : Bromine is also electronegative and exhibits a -I effect, though weaker than fluorine. Similar to fluorine, it has a +R effect that is generally outweighed by its inductive withdrawal. Studies on bromoacetophenone isomers have shown that the position of the bromine substituent significantly alters the molecule's reactivity and electronic properties. researchgate.net

Methoxy (at C2') : The methoxy group has a -I effect due to the electronegativity of the oxygen atom. However, it possesses a strong +R effect due to the lone pairs on the oxygen atom, which can donate electron density to the aromatic ring. In the case of this compound, the methoxy group is in the ortho position to the acetyl group, which can lead to steric interactions in addition to its electronic effects.

The combined influence of these substituents on the electronic structure can be analyzed using computational methods to calculate parameters such as molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and atomic charges. researchgate.netresearchgate.net The electron-withdrawing nature of the halogens would generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the electron-donating methoxy group would tend to decrease this electrophilicity. The net effect is a complex balance of these competing influences. Correlations between these calculated properties and experimentally observed reactivity can be established using Hammett-type relationships. samipubco.comechemcom.com

Table 2: Summary of Substituent Electronic Effects

SubstituentPositionInductive EffectResonance EffectOverall Effect on Ring
Methoxy2'-I (weak)+R (strong)Activating
Fluorine3'-I (strong)+R (weak)Deactivating
Bromine4'-I (moderate)+R (weak)Deactivating

Applications As a Key Intermediate in Advanced Organic Synthesis

Precursor in Pharmaceutical Synthesis

The structural motifs present in 4'-Bromo-3'-fluoro-2'-methoxyacetophenone are frequently encountered in pharmacologically active molecules. The presence of halogen atoms and a methoxy (B1213986) group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Synthesis of Drug Candidates and Scaffolds

Although direct examples of the use of this compound in the synthesis of specific drug candidates are not readily found in the literature, its potential is evident. The bromine atom can serve as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, which are fundamental in the construction of complex molecular scaffolds. The ketone functionality can be a site for nucleophilic addition or reduction, leading to the formation of chiral alcohols, which are crucial in many pharmaceutical compounds.

Development of Bioactive Molecules

The development of novel bioactive molecules often relies on the synthesis of libraries of related compounds for screening. This compound represents a versatile starting material for generating such libraries. The differential reactivity of the bromine and fluorine atoms allows for selective functionalization, enabling the synthesis of a diverse range of derivatives. For instance, the bromine atom can be displaced via nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of the resulting molecules.

Building Block for Agrochemicals

The principles of rational drug design also apply to the development of modern agrochemicals. The incorporation of specific functional groups can enhance the efficacy and selectivity of herbicides and pesticides.

Synthesis of Herbicides and Pesticides (as precursors)

While no specific herbicides or pesticides derived directly from this compound are documented, its potential as a precursor is noteworthy. The substituted phenyl ring is a common feature in many commercial agrochemicals. The reactive sites on this compound would allow for its incorporation into larger, more complex structures with potential herbicidal or pesticidal activity.

Component in Specialty Chemicals and Materials Science

The unique combination of functional groups in this compound also suggests its utility in the field of materials science.

Use of Related Acetophenones in Fluorescent Probes and Optical Materials

Substituted acetophenones are valuable precursors in the synthesis of various organic materials with interesting optical properties. One of the most significant applications is in the creation of chalcones, which are α,β-unsaturated ketones. These compounds are often synthesized through a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde.

Chalcones derived from halogenated and methoxy-substituted acetophenones are known to be key components in the development of fluorescent dyes and materials with nonlinear optical (NLO) properties. For instance, 3′-Bromo-4′-fluoroacetophenone is used as a precursor for synthesizing chalcones that find applications in liquid crystals and optical materials. ossila.com The electronic properties of the aromatic rings, influenced by substituents like bromine, fluorine, and methoxy groups, can be fine-tuned to achieve desired light absorption and emission characteristics, making them suitable for use in fluorescent probes. ossila.com Fluorescent probes are essential tools in biomedical research for detecting molecules and monitoring biological processes with high sensitivity. thermofisher.comresearchgate.net

Synthesis of Intermediates for Dyes and Pigments from Related Compounds

The synthesis of dyes and pigments often involves multi-step processes where versatile intermediates are crucial. Azo dyes, which represent a large class of synthetic colorants, are typically formed by the diazotization of an aromatic amine followed by a coupling reaction with an electron-rich substrate. While not directly an amine, substituted acetophenones can be chemically modified to create the necessary precursors for these coupling reactions.

More directly, acetophenone derivatives serve as building blocks for other classes of dyes. For example, 4-Fluoro-3-methoxyacetophenone is known as a precursor for synthesizing various dyestuffs. biosynth.comruifuchems.com Chalcones, synthesized from precursors like 4'-methoxyacetophenone, can themselves be colored compounds or can be further reacted to produce more complex heterocyclic structures that form the basis of various dyes. rasayanjournal.co.inpharmascholars.com The specific substituents on the acetophenone ring play a critical role in determining the final color and fastness properties of the dye.

Future Research Directions and Emerging Methodologies

Exploration of Asymmetric Synthesis Routes for Chiral Derivatives

A primary area of future research lies in the asymmetric synthesis of chiral derivatives starting from 4'-Bromo-3'-fluoro-2'-methoxyacetophenone. The prochiral ketone moiety of this compound is an ideal target for asymmetric reduction to produce the corresponding chiral secondary alcohol, 1-(4-bromo-3-fluoro-2-methoxyphenyl)ethanol. This chiral alcohol is a valuable building block for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. organic-chemistry.org

Modern asymmetric reduction methods offer several promising routes:

Biocatalysis: The use of whole-cell biocatalysts, such as specific strains of yeasts (Saccharomyces cerevisiae), fungi (Penicillium rubens, Aspergillus sp.), or isolated ketoreductase enzymes, presents a green and highly selective method. nih.govftb.com.hrnih.gov These biocatalysts can perform reductions with high enantiomeric excess (ee) under mild conditions. ftb.com.hrnih.gov The stereochemical outcome generally follows Prelog's rule, although strains with anti-Prelog selectivity can be employed to access the opposite enantiomer. ftb.com.hr

Catalytic Transfer Hydrogenation: Asymmetric transfer hydrogenation (ATH) using chiral ruthenium (II) or rhodium (III) complexes with chiral amino alcohol ligands is a well-established and efficient method for reducing acetophenones. organic-chemistry.org This technique avoids the use of high-pressure hydrogen gas, enhancing its operational simplicity.

Corey-Bakshi-Shibata (CBS) Reduction: This powerful chemical method utilizes a chiral oxazaborolidine catalyst with borane to achieve predictable and highly enantioselective reduction of prochiral ketones. rsc.org The mechanism is well-understood, allowing for the reliable synthesis of the target chiral alcohol with a specific configuration. rsc.org

Table 1: Comparison of Potential Asymmetric Reduction Methods for this compound.
MethodologyCatalyst/Reagent TypeKey AdvantagesAnticipated Outcome
BiocatalysisWhole cells (e.g., P. rubens) or isolated ketoreductasesHigh enantioselectivity (>99% ee), mild/green conditions, high functional group tolerance.(S)- or (R)-1-(4-bromo-3-fluoro-2-methoxyphenyl)ethanol
Asymmetric Transfer Hydrogenation (ATH)[RuCl₂(p-cymene)₂] / chiral amino alcohol ligandOperational simplicity, good to excellent yields and enantioselectivity (up to 99% ee).(S)- or (R)-1-(4-bromo-3-fluoro-2-methoxyphenyl)ethanol
Corey-Bakshi-Shibata (CBS) ReductionChiral oxazaborolidine / BH₃ complexHigh enantioselectivity (>95% ee), predictable stereochemistry, broad substrate scope.(S)- or (R)-1-(4-bromo-3-fluoro-2-methoxyphenyl)ethanol

Development of Photocatalytic and Electrocatalytic Transformations

The functional handles on this compound, particularly the aryl-bromide bond, are ripe for exploration using photocatalytic and electrocatalytic methods. These techniques utilize light or electricity to drive reactions, often under mild conditions and with unique selectivity.

Photocatalytic C-Br Bond Functionalization: Visible-light photoredox catalysis can facilitate the homolytic cleavage of the C-Br bond to generate an aryl radical. nih.govresearchgate.net This highly reactive intermediate can then participate in a variety of bond-forming reactions, such as:

Cross-Coupling Reactions: Coupling with alkenes, alkynes, or (hetero)arenes to form new C-C bonds without the need for pre-functionalized coupling partners often required in traditional thermal catalysis.

Atom Transfer Radical Addition (ATRA): Addition to olefins, which can be a powerful tool for molecular elaboration.

Alkylation: Metallaphotocatalysis, combining a photocatalyst with a nickel catalyst, could enable the coupling of the aryl bromide with C(sp³)-H bonds from light alkanes, offering a direct route to alkylated derivatives. unica.it

Electrocatalytic Transformations: Electrosynthesis offers an alternative reagent-free method for activating the molecule. Future work could explore the electrocatalytic reduction of the aryl bromide to generate an aryl radical or anion for subsequent reactions. Furthermore, electrocatalytic C-H activation could be investigated as a strategy to functionalize the aromatic ring at other positions, guided by the directing effects of the existing substituents. scispace.com

Integration into Flow Chemistry for Scalable Synthesis

For any commercially viable application, the synthesis of this compound and its derivatives must be scalable, safe, and efficient. Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages over traditional batch processing.

The synthesis of substituted acetophenones often involves highly exothermic reactions like Friedel-Crafts acylation. In a flow reactor, the superior heat and mass transfer capabilities allow for precise temperature control, minimizing the formation of byproducts and improving safety. Furthermore, photocatalytic reactions are particularly well-suited for flow chemistry. Microreactors with transparent tubing allow for efficient and uniform irradiation of the reaction mixture, significantly reducing reaction times and improving yields compared to batch setups. The integration of these syntheses into a continuous flow system would enable safer, more consistent, and highly scalable production.

Machine Learning and AI in Reaction Prediction and Optimization

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. For this compound, AI tools can be employed in several key areas:

Reaction Optimization: AI algorithms can analyze vast datasets of reaction parameters to predict the optimal conditions (temperature, solvent, catalyst, time) for a desired transformation, such as the asymmetric reduction of the ketone. This can drastically reduce the experimental effort required to achieve high yields and selectivity.

Outcome Prediction: Trained on millions of published reactions, ML models can predict the major product of a reaction with high accuracy. This predictive power can be used to screen potential transformations of this compound with novel reagents, identifying promising reactions and avoiding experimental dead ends.

Retrosynthesis Planning: AI platforms can propose novel synthetic routes to complex target molecules derived from this starting material. By analyzing the chemical structure, these tools can suggest a sequence of reactions, providing a "chemical map" for the synthesis of new and valuable compounds.

Novel Applications beyond Traditional Synthesis (e.g., supramolecular chemistry, catalysis support)

The unique combination of functional groups in this compound opens up possibilities for its use in materials science and supramolecular chemistry.

Supramolecular Assembly via Halogen Bonding: The bromine atom on the aromatic ring can act as a halogen bond (XB) donor due to the presence of an electron-deficient region known as a σ-hole. researchgate.net The fluorine atom and the carbonyl oxygen can act as halogen bond acceptors. This donor-acceptor capability could be exploited to direct the self-assembly of molecules into well-defined supramolecular structures like liquid crystals or crystalline co-crystals. researchgate.netacs.org These materials could have applications in optics or electronics.

Precursor for Catalyst Supports and Ligands: The molecule can serve as a monomer or building block for functional materials. For instance, it could be polymerized or grafted onto a support material. The resulting polymer, featuring repeating bromo-fluoro-methoxy-acetylphenyl units, could be used as a novel catalyst support, where the functional groups could help anchor or stabilize metallic catalyst nanoparticles. Furthermore, the molecule could be chemically modified to create novel ligands for transition metal catalysis, where the electronic properties of the ligand could be finely tuned by the fluoro and methoxy (B1213986) substituents.

Q & A

Q. Q1. What are the recommended synthetic routes for 4'-bromo-3'-fluoro-2'-methoxyacetophenone, and how do substitution patterns influence reaction efficiency?

Methodological Answer:

  • Friedel-Crafts Acylation : Introduce the acetyl group to a pre-substituted benzene ring. Use AlCl₃ as a catalyst in anhydrous dichloromethane at 0–5°C to minimize side reactions .
  • Halogenation : Bromine/fluorine can be introduced via electrophilic substitution. For example, use N-bromosuccinimide (NBS) for bromination or Selectfluor® for fluorination in polar aprotic solvents (e.g., DMF) .
  • Methoxy Group Introduction : Employ nucleophilic substitution with NaOMe/MeOH under reflux, ensuring steric hindrance from adjacent substituents is minimized .
  • Key Factors : Ortho/meta/para substituents alter electron density, affecting reaction rates. Electron-withdrawing groups (e.g., Br, F) deactivate the ring, requiring harsher conditions .

Q. Q2. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • NMR : Compare ¹H/¹³C NMR with analogs (e.g., 3’-bromo-4’-fluoroacetophenone ). Aromatic protons in the 6.5–8.5 ppm range; methoxy protons at ~3.8 ppm.
  • HPLC-MS : Confirm purity (>98%) and molecular ion peak (expected m/z: 261.0 [M+H]⁺).
  • IR : Validate carbonyl (C=O) stretch at ~1680 cm⁻¹ and C-Br/C-F stretches at 600–800 cm⁻¹.
  • Contradictions : Overlapping peaks in crowded aromatic regions can be resolved via 2D NMR (COSY, HSQC) or X-ray crystallography .

Advanced Research Questions

Q. Q3. How can researchers optimize reaction conditions to improve yield in multi-step syntheses?

Methodological Answer:

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst) systematically. Example optimization table:

    StepParameter TestedOptimal ConditionYield Improvement
    BrominationSolvent (DCM vs. DMF)DMF, 80°C72% → 89%
    FluorinationCatalyst (CuBr vs. KF/18-crown-6)KF/18-crown-665% → 82%
  • Kinetic Studies : Monitor intermediates via in-situ FTIR or LC-MS to identify rate-limiting steps.

Q. Q4. What strategies address discrepancies between experimental and computational data (e.g., log P, reactivity)?

Methodological Answer:

  • Log P Analysis : Experimental log P (e.g., 2.1 for 2-bromo-4’-methoxyacetophenone ) may differ from software predictions (e.g., ChemAxon). Validate via shake-flask method with octanol/water partitioning .
  • DFT Calculations : Compare computed (e.g., Gaussian) vs. experimental reaction barriers. Adjust substituent electronic parameters (Hammett σ values) to refine models .

Q. Q5. How can the compound’s bioactivity be systematically evaluated, given structural similarities to pharmacologically active analogs?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
    • Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells) .
  • Structure-Activity Relationship (SAR) : Compare with 3’-bromo-4’-fluoroacetophenone (CAS 1007-15-4), noting methoxy’s role in solubility and target binding .

Safety and Handling

Q. Q6. What safety protocols are essential given the compound’s structural hazards (e.g., bromine/fluorine)?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for handling .
  • Storage : Protect from UV light and moisture. Store at 0–6°C in amber glass .
  • Spill Management : Absorb with vermiculite, neutralize with 5% sodium bicarbonate, and dispose as halogenated waste .

Mechanistic and Theoretical Studies

Q. Q7. How do substituent positions influence electronic properties and reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron Effects :
    • Bromine (meta) : Strongly electron-withdrawing, directs electrophiles to para position.
    • Fluorine (ortho) : Moderate electron-withdrawing; enhances stability of intermediates.
  • Suzuki Coupling : Use Pd(PPh₃)₄ with arylboronic acids. Meta-bromo substitution slows transmetallation vs. para .

Q. Q8. What computational tools predict metabolic stability or environmental persistence?

Methodological Answer:

  • PBT Assessment : Use EPI Suite to estimate biodegradation (e.g., 4’-bromo-3’-fluoro-2’-methoxyacetophenone’s log KOW ~2.5 suggests moderate bioaccumulation ).
  • Metabolite Prediction : SwissADME predicts Phase I oxidation sites (likely at methoxy or acetyl groups).

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